molecular formula C5H3ClN2O4S B1612948 5-Nitropyridine-2-sulfonyl chloride CAS No. 174485-82-6

5-Nitropyridine-2-sulfonyl chloride

Cat. No.: B1612948
CAS No.: 174485-82-6
M. Wt: 222.61 g/mol
InChI Key: FLCUBTGLOUZACX-UHFFFAOYSA-N
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Description

5-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol. It appears as a white to yellow powder. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other commercial substances .

Preparation Methods

5-Nitropyridine-2-sulfonyl chloride can be synthesized through a multi-step process starting from pyridine. One common method involves the nitration of pyridine to form 3-nitropyridine, which is then converted to 5-nitropyridine-2-sulfonic acid in a two-step reaction . The sulfonic acid is then chlorinated to produce this compound . The reaction conditions typically involve the use of strong acids and chlorinating agents.

Chemical Reactions Analysis

5-Nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, and the sulfonyl chloride group can be oxidized to a sulfonic acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Scientific Research Applications

5-Nitropyridine-2-sulfonyl chloride has several applications in scientific research:

    Biology: It can be used to modify biological molecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic sites.

    Industry: It is used in the production of agrochemicals and other commercial substances.

Comparison with Similar Compounds

5-Nitropyridine-2-sulfonyl chloride can be compared with other pyridine derivatives, such as:

    3-Nitropyridine: Another nitropyridine derivative that can be used as a precursor in the synthesis of this compound.

    Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.

    2-Fluoro-5-fluoroalkoxypyridines: Fluorinated pyridine derivatives used in various chemical reactions.

The uniqueness of this compound lies in its combination of a nitro group and a sulfonyl chloride group, which provides distinct reactivity and applications in organic synthesis and chemical modification of biological molecules .

Properties

IUPAC Name

5-nitropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCUBTGLOUZACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622521
Record name 5-Nitropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174485-82-6
Record name 5-Nitropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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